methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate
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Overview
Description
Methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a benzoate ester
Mechanism of Action
Target of Action
Compounds with a 1,2,3-triazole core have been found to have broad applications in drug discovery . They have been used in the development of various medicinal compounds , including anticonvulsant drugs, antibiotics, and anticancer drugs .
Mode of Action
It’s known that 1,2,3-triazoles can interact with biological targets through hydrogen bonding . The triazole ring can mimic an E or a Z amide bond , which might influence its interaction with its targets.
Biochemical Pathways
1,2,3-triazoles are known to have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology .
Pharmacokinetics
The compound’s stability could be influenced by the presence of the 1,2,3-triazole ring, which is known for its high chemical stability .
Result of Action
Compounds with a 1,2,3-triazole core have been found to exhibit various biological activities .
Action Environment
The 1,2,3-triazole ring is known for its high chemical stability, which suggests that it could be resistant to various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate typically involves a multi-step process. One common method is the azide-alkyne Huisgen cycloaddition, also known as “click chemistry.” This reaction involves the cycloaddition of an azide and a terminal alkyne to form the 1,2,3-triazole ring . The cyclopropyl group is introduced via a cyclopropanation reaction, and the pyrrolidine ring is synthesized through a series of amination and cyclization steps. The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cycloaddition step and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form various oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoate esters.
Scientific Research Applications
Methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate can be compared with other triazole and pyrrolidine derivatives:
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate: Similar triazole structure but different substituents, leading to different chemical and biological properties.
4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole: Similar cyclopropyl and triazole structure but lacks the pyrrolidine and benzoate ester groups.
5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-benzoic acid methyl ester: Similar benzoate ester and triazole structure but different substituents.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-25-18(24)15-5-3-2-4-14(15)17(23)21-9-8-13(10-21)22-11-16(19-20-22)12-6-7-12/h2-5,11-13H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTGFNMZIUHJAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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